3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione derivative . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carboxamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are known for their antiplatelet activity.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide, which have various biological activities.
Properties
Molecular Formula |
C20H17N3O3S2 |
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Molecular Weight |
411.5g/mol |
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3S2/c1-25-14-8-5-11(10-15(14)26-2)22-19(24)18-17(21)12-6-7-13(23-20(12)28-18)16-4-3-9-27-16/h3-10H,21H2,1-2H3,(H,22,24) |
InChI Key |
FFDIBDMYVUUJDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC |
Origin of Product |
United States |
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